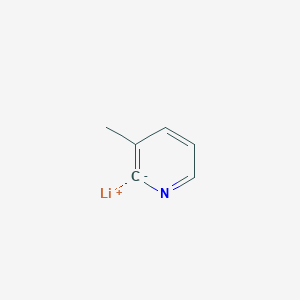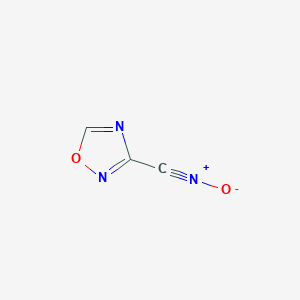![molecular formula C17H23N3O B14284864 2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- CAS No. 141268-05-5](/img/structure/B14284864.png)
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- is a heterocyclic aromatic amine It features a quinoline core structure, which is a benzene ring fused with a pyridine ring, and is substituted with a methyl group at the 4-position and a morpholinylpropyl group at the N-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- typically involves multi-step organic synthesis. One common method starts with the preparation of 4-methylquinoline, which can be synthesized via the Doebner–von Miller reaction. This involves the condensation of aniline with crotonaldehyde in the presence of an acid catalyst.
The next step involves the introduction of the morpholinylpropyl group. This can be achieved through a nucleophilic substitution reaction where 4-methylquinoline is reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 8-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- in biological systems involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a basis for its anticancer activity. Additionally, the morpholinylpropyl group enhances its solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Quinolinamine: Lacks the methyl and morpholinylpropyl substitutions, making it less soluble and less bioavailable.
4-Methylquinoline: Lacks the morpholinylpropyl group, resulting in different electronic properties and biological activity.
3-(4-Morpholinyl)propylamine: Lacks the quinoline core, significantly altering its chemical reactivity and applications.
Uniqueness
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- is unique due to the combination of the quinoline core with the morpholinylpropyl group. This combination imparts distinct electronic properties, enhanced solubility, and specific biological activities that are not observed in the individual components or other similar compounds.
Propriétés
Numéro CAS |
141268-05-5 |
|---|---|
Formule moléculaire |
C17H23N3O |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine |
InChI |
InChI=1S/C17H23N3O/c1-14-13-17(19-16-6-3-2-5-15(14)16)18-7-4-8-20-9-11-21-12-10-20/h2-3,5-6,13H,4,7-12H2,1H3,(H,18,19) |
Clé InChI |
ROUMYXFZHHZJAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)NCCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)





![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)



